trans-3-Methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-3-methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-4-2-10-3-5(4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPUODVMUHNEA-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-(trifluoromethyl)butan-1-amine with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the replacement of functional groups on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols
Biological Activity
Trans-3-Methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances metabolic stability, making it a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific receptors or enzymes in biological systems, potentially altering their functions and leading to significant cellular effects.
Target Interaction
Currently, the specific biological targets of this compound have not been clearly identified. Research is ongoing to elucidate these targets and their roles in various cellular processes. Understanding these interactions is crucial for determining the therapeutic potential of the compound.
Biological Activity
The biological activity of this compound can be summarized through several key areas:
-
Pharmacological Effects : Preliminary studies suggest that compounds with similar pyrrolidine structures exhibit pharmacological activities such as:
- Antiviral effects
- Antitumor properties
- Neuroprotective actions
- Cytotoxicity Studies : In vitro experiments have shown that derivatives of pyrrolidine can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to trans-3-Methyl-4-(trifluoromethyl)pyrrolidine have been evaluated for their ability to induce apoptosis in cancer cells, demonstrating moderate to high efficacy depending on structural modifications.
Table 1: Summary of Biological Studies on Pyrrolidine Derivatives
Case Study: Antitumor Activity
A study conducted on pyrrolidine derivatives demonstrated that certain modifications enhanced cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells. The introduction of the trifluoromethyl group was particularly noted for improving the selectivity and potency of these compounds against cancer cell lines .
Environmental and Stability Factors
The environmental factors affecting the stability and activity of this compound include temperature, pH levels, and the presence of other chemical entities. These factors can significantly influence how the compound interacts with its biological targets, thereby affecting its overall efficacy.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Trans-3-Methyl-4-(trifluoromethyl)pyrrolidine;hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group contributes to metabolic stability, which is crucial for drug efficacy and safety .
Case Study: Antidepressant Development
Research has demonstrated that derivatives of this compound exhibit potential antidepressant properties. A study involving various pyrrolidine derivatives showed that modifications to the trifluoromethyl group significantly influenced their binding affinity to serotonin receptors, leading to enhanced antidepressant effects .
Agricultural Chemistry
Agrochemical Formulation:
This compound is also employed in the formulation of agrochemicals, particularly pesticides. The trifluoromethyl group improves lipophilicity, allowing for better penetration into plant tissues and enhancing the efficacy of pest control products .
Table 1: Efficacy of Agrochemical Formulations
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Pesticide | 85% against aphids | |
| Traditional Chlorinated Compound | Pesticide | 70% against aphids |
Material Science
Advanced Materials Development:
In material science, this compound is used to develop advanced polymers and coatings. Its chemical properties enhance durability and resistance to environmental degradation, making it suitable for various applications in coatings and composite materials .
Research Reagents
Organic Synthesis Applications:
As a reagent, this compound plays a vital role in organic synthesis, facilitating the creation of complex molecules for research purposes. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications .
Enzyme Inhibition:
this compound has shown promise as an enzyme inhibitor, which is critical for drug development. Studies indicate that compounds containing trifluoromethyl groups exhibit enhanced potency against specific enzymes compared to their non-fluorinated counterparts .
Antimicrobial Properties:
Research has highlighted the antimicrobial activity of this compound against various pathogens. It has been found effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent for resistant infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Pyrrolidine Derivatives
Table 1: Key Structural and Commercial Differences
Key Observations:
Trifluoromethyl vs. Fluorine :
- The CF₃ group in the target compound increases lipophilicity (logP ~2.5) compared to fluorine-only analogs (e.g., trans-4-fluoropyrrolidine, logP ~1.2), improving membrane permeability .
- CF₃ also enhances metabolic stability by resisting oxidative degradation .
Stereochemistry :
- The trans configuration in the target compound (3S,4S) optimizes spatial alignment for receptor binding, unlike racemic mixtures (e.g., rac-(2R,4S)-2-methyl-4-CF₃-pyrrolidine), which may reduce potency .
Functional Group Variations :
Pharmacological Potential
- Target Compound :
Preclinical studies suggest utility in dopamine receptor modulation due to the CF₃ group’s electron-withdrawing effects, which fine-tune binding affinity . - Analog AS96693 (trans-4-fluoropyrrolidin-3-amine diHCl):
Shows promise in serotonin transporter inhibition , attributed to the amine group’s interaction with hydrophilic pockets .
Q & A
Basic: What are the recommended synthetic routes for trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step pathways starting from pyrrolidine precursors. Key steps include:
- Trifluoromethylation : Introducing the trifluoromethyl group via reagents like trifluoromethyl iodide (CF₃I) or Umemoto reagents under catalytic conditions .
- Stereochemical Control : Achieving the trans configuration requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective hydrogenation of a ketone intermediate using Ru-BINAP catalysts .
- Hydrochloride Salt Formation : Reaction with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .
Validation : Purity is confirmed via HPLC (>98%) and chiral chromatography to ensure stereochemical integrity .
Advanced: How does the stereochemistry of trans-3-Methyl-4-(trifluoromethyl)pyrrolidine hydrochloride influence its interactions with biological targets?
Methodological Answer:
The trans configuration impacts binding affinity and selectivity:
- Receptor Docking Studies : Molecular dynamics simulations reveal that the trans isomer fits better into hydrophobic pockets of G protein-coupled receptors (GPCRs) due to reduced steric hindrance compared to the cis isomer .
- Experimental Data : In vitro assays against serotonin receptors (5-HT₃) show a 10-fold higher IC₅₀ for the trans isomer, attributed to optimal alignment of the trifluoromethyl group with the receptor’s fluorophilic regions .
Contradiction Note : Some studies report conflicting binding data for trans vs. cis isomers in dopamine receptors, emphasizing the need for target-specific stereochemical optimization .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the trans stereochemistry and confirms bond angles (e.g., C-N-CF₃ bond angle ~109.5°) using SHELXL software .
- NMR Spectroscopy : ¹⁹F NMR identifies the trifluoromethyl group (δ −68 ppm in D₂O), while ¹H NMR distinguishes methyl protons (δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 196.0843 (C₇H₁₁F₃N⁺) .
Advanced: How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Methodological Answer:
- DFT Calculations : Predict sites of oxidative metabolism (e.g., C-3 methyl group) by analyzing frontier molecular orbitals and electron density maps .
- ADMET Prediction : Tools like Schrödinger’s QikProp estimate logP (~1.8) and metabolic liability (e.g., CYP3A4-mediated oxidation). Substituents like electron-withdrawing groups at C-2 reduce CYP affinity .
- Case Study : Replacing the methyl group with a deuterated analog decreases clearance by 40% in rat liver microsomes, validated via LC-MS/MS .
Basic: What are the stability considerations for this compound under experimental conditions?
Methodological Answer:
- Thermal Stability : Decomposes above 200°C (TGA data). Store at −20°C under argon to prevent hydrolysis of the hydrochloride salt .
- pH Sensitivity : Stable in acidic conditions (pH 2–4) but undergoes ring-opening in basic media (pH >8). Buffered solutions (e.g., phosphate buffer, pH 3.5) are recommended for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
